molecular formula C16H14F3NO2 B2435542 Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034338-99-1

Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2435542
CAS No.: 2034338-99-1
M. Wt: 309.288
InChI Key: XBVAPNKFCFCILB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a naphthalene ring, an azetidine ring, and a trifluoroethoxy group

Mechanism of Action

Mode of Action

It has been observed that similar compounds can undergo photoisomerization, which triggers significant photomechanical motions in molecular crystals . This suggests that Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may interact with its targets in a similar manner.

Biochemical Pathways

The observed photoisomerization and photomechanical effects suggest that this compound may influence pathways related to light-responsive mechanisms .

Result of Action

Based on the observed photomechanical effects, it can be inferred that this compound may induce significant changes at the molecular level, which are then amplified into macroscopic mechanical motion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the observed photomechanical effects are triggered by UV irradiation , suggesting that light conditions may play a crucial role in the compound’s activity. Furthermore, the compound has been shown to exhibit photomechanical effects in water , indicating that the aqueous environment could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the reaction of naphthalene derivatives with azetidine and trifluoroethoxy reagents under controlled conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce reduced azetidine compounds. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone include other naphthalene derivatives and azetidine-containing compounds. Examples include:

  • Naphthalen-2-yl derivatives
  • Azetidine-2-carboxylate compounds
  • Trifluoroethoxy-substituted molecules

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoroethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

naphthalen-1-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)10-22-12-8-20(9-12)15(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAPNKFCFCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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